Cas no 510740-02-0 (1-((3,4-dimethoxybenzyl)amino)propan-2-ol)

1-((3,4-dimethoxybenzyl)amino)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-((3,4-dimethoxybenzyl)amino)propan-2-ol
- 510740-02-0
- 1-{[(3,4-dimethoxyphenyl)methyl]amino}propan-2-ol
- STK386974
- AKOS000301008
- 1-[(3,4-dimethoxyphenyl)methylamino]propan-2-ol
- CS-0314753
- DTXSID501225888
- DB-017168
- 1-(3,4-Dimethoxy-benzylamino)-propan-2-ol
- BBL010679
- VS-02613
- 1-[(3,4-dimethoxybenzyl)amino]propan-2-ol
- 2-Propanol, 1-[[(3,4-dimethoxyphenyl)methyl]amino]-
- AKOS017269274
- MFCD03724649
-
- MDL: MFCD03724649
- Inchi: InChI=1S/C12H19NO3/c1-9(14)7-13-8-10-4-5-11(15-2)12(6-10)16-3/h4-6,9,13-14H,7-8H2,1-3H3
- InChI Key: QWSXDJLRBJHSGL-UHFFFAOYSA-N
- SMILES: CC(CNCC1=CC=C(C(=C1)OC)OC)O
Computed Properties
- Exact Mass: 225.13649347Da
- Monoisotopic Mass: 225.13649347Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 50.7Ų
1-((3,4-dimethoxybenzyl)amino)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
OTAVAchemicals | 1373751-100MG |
1-{[(3,4-dimethoxyphenyl)methyl]amino}propan-2-ol |
510740-02-0 | 95% | 100MG |
$100 | 2023-07-05 | |
OTAVAchemicals | 1373751-250MG |
1-{[(3,4-dimethoxyphenyl)methyl]amino}propan-2-ol |
510740-02-0 | 95% | 250MG |
$125 | 2023-07-05 | |
OTAVAchemicals | 1373751-500MG |
1-{[(3,4-dimethoxyphenyl)methyl]amino}propan-2-ol |
510740-02-0 | 95% | 500MG |
$150 | 2023-07-05 | |
A2B Chem LLC | AU58566-250mg |
1-[(3,4-dimethoxybenzyl)amino]propan-2-ol |
510740-02-0 | 95% | 250mg |
$339.00 | 2024-04-19 | |
A2B Chem LLC | AU58566-500mg |
1-[(3,4-dimethoxybenzyl)amino]propan-2-ol |
510740-02-0 | 95% | 500mg |
$367.00 | 2024-04-19 | |
OTAVAchemicals | 1373751-1G |
1-{[(3,4-dimethoxyphenyl)methyl]amino}propan-2-ol |
510740-02-0 | 95% | 1G |
$300 | 2023-07-05 | |
A2B Chem LLC | AU58566-100mg |
1-[(3,4-dimethoxybenzyl)amino]propan-2-ol |
510740-02-0 | 95% | 100mg |
$312.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385423-1g |
1-((3,4-Dimethoxybenzyl)amino)propan-2-ol |
510740-02-0 | 97% | 1g |
¥6615.00 | 2024-05-11 |
1-((3,4-dimethoxybenzyl)amino)propan-2-ol Related Literature
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
Additional information on 1-((3,4-dimethoxybenzyl)amino)propan-2-ol
1-((3,4-Dimethoxybenzyl)Amino)Propan-2-Ol: A Comprehensive Overview
1-((3,4-Dimethoxybenzyl)Amino)Propan-2-Ol, also known by its CAS number 510740-02-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role in various biological systems, making it a subject of extensive research.
The structure of 1-((3,4-Dimethoxybenzyl)Amino)Propan-2-Ol consists of a propanol backbone with a substituted benzyl group. The benzyl moiety is further substituted with methoxy groups at the 3 and 4 positions, which introduces electronic effects that can influence the compound's reactivity and bioavailability. This substitution pattern is particularly interesting as it may enhance the molecule's stability and solubility, two critical factors in drug design.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various methodologies, including nucleophilic substitution and coupling reactions, to construct the molecule with high precision. These methods not only ensure the purity of the product but also pave the way for large-scale production if required.
In terms of pharmacological applications, 1-((3,4-Dimethoxybenzyl)Amino)Propan-2-Ol has shown promising results in preclinical studies. It has been investigated for its potential as a modulator of certain cellular pathways, which could be beneficial in treating diseases such as cancer and neurodegenerative disorders. The compound's ability to interact with specific receptors makes it a candidate for further exploration in therapeutic contexts.
The bioavailability and pharmacokinetics of this compound have also been studied extensively. Research indicates that the methoxy substituents on the benzyl group may play a crucial role in determining its absorption and distribution profiles. These findings are essential for optimizing dosage regimens and delivery systems if the compound is to be used clinically.
In addition to its pharmacological applications, 1-((3,4-Dimethoxybenzyl)Amino)Propan-2-Ol has potential uses in other areas of science. For instance, its structural features make it a valuable tool in chemical synthesis as an intermediate for constructing more complex molecules. Its versatility underscores the importance of continued research into its properties and applications.
The ongoing research into this compound reflects its significance in contemporary chemistry and biology. As new insights emerge, particularly regarding its mechanism of action and therapeutic potential, it is likely that 1-((3,4-Dimethoxybenzyl)Amino)Propan-2-Ol will continue to be a focal point for scientific investigation.
510740-02-0 (1-((3,4-dimethoxybenzyl)amino)propan-2-ol) Related Products
- 1805169-21-4(3-Bromo-2-chloro-5-(difluoromethyl)pyridine-6-methanol)
- 49565-63-1(4-Nitro-2-(propylamino)benzoic acid)
- 1865630-24-5(2-Chloro-N-[(1,6-dihydro-6-oxo-3-pyridazinyl)methyl]propanamide)
- 1645442-27-8((5-fluoro-2-methylphenyl)methyl(methyl)amine hydrochloride)
- 2229644-58-8(3-2-bromo-5-(trifluoromethyl)phenylprop-2-en-1-amine)
- 2028421-27-2(5-[Methyl(4-methyloxolan-3-yl)amino]furan-2-carbaldehyde)
- 2034559-03-8(N-1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl-2H-1,3-benzodioxole-5-carboxamide)
- 786674-50-8(N-(2-ethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide)
- 1262769-44-7(rac-(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol dihydrochloride)
- 2138186-80-6(N-{[2-chloro-4-(1-ethoxyethenyl)phenyl]methyl}cyclopropanamine)




